

An In-depth Technical Guide to Methyl 5-methylfuran-3-carboxylate

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Compound of Interest

Compound Name: Methyl 5-methylfuran-3-carboxylate

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Abstract

This technical whitepaper provides a comprehensive overview of **Methyl 5-methylfuran-3-carboxylate**, a heterocyclic organic compound. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes predicted data, information from closely related analogs, and established chemical principles to serve as a foundational resource. It covers the molecule's physicochemical properties, predicted spectroscopic data, a proposed synthetic pathway, and a discussion of its potential biological significance in the context of drug discovery and development. This document aims to bridge the information gap and stimulate further research into this and related furan derivatives.

Introduction

Furan derivatives are a significant class of heterocyclic compounds widely found in nature and synthetic chemistry. The furan nucleus is a key pharmacophore in numerous bioactive molecules, exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. **Methyl 5-methylfuran-3-carboxylate** is a member of this family, and while not extensively studied, its structural motifs suggest potential for biological activity and utility as a building block in medicinal chemistry. This guide provides a detailed theoretical and comparative analysis to facilitate its synthesis and exploration.

Physicochemical Properties

The fundamental properties of **Methyl 5-methylfuran-3-carboxylate** have been calculated based on its chemical structure. These predicted values are essential for its synthesis, purification, and handling.

Property	Value
Molecular Formula	C ₇ H ₈ O ₃
Molecular Weight	140.14 g/mol
IUPAC Name	methyl 5-methylfuran-3-carboxylate
Canonical SMILES	COC(=O)C1=CC(=CO1)C
InChI Key	Predicted: WQCFJSNKJJUMQK-UHFFFAOYSA-N
Appearance	Predicted: Colorless to pale yellow liquid
Boiling Point	Predicted: ~180-200 °C at 760 mmHg
Melting Point	Not Applicable (predicted to be liquid at STP)
Solubility	Predicted to be soluble in common organic solvents like ethanol, methanol, and dichloromethane.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of its isomers and general principles of NMR and IR spectroscopy. These predictions can aid in the identification and characterization of **Methyl 5-methylfuran-3-carboxylate** in a laboratory setting.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.0	Singlet	1H	H at C2
~6.2 - 6.4	Singlet	1H	H at C4
3.80	Singlet	3H	-OCH ₃ (ester)
2.35	Singlet	3H	-CH ₃ at C5

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~164	C=O (ester)
~158	C5
~145	C2
~118	C3
~108	C4
~51	-OCH ₃ (ester)
~14	-CH ₃ at C5

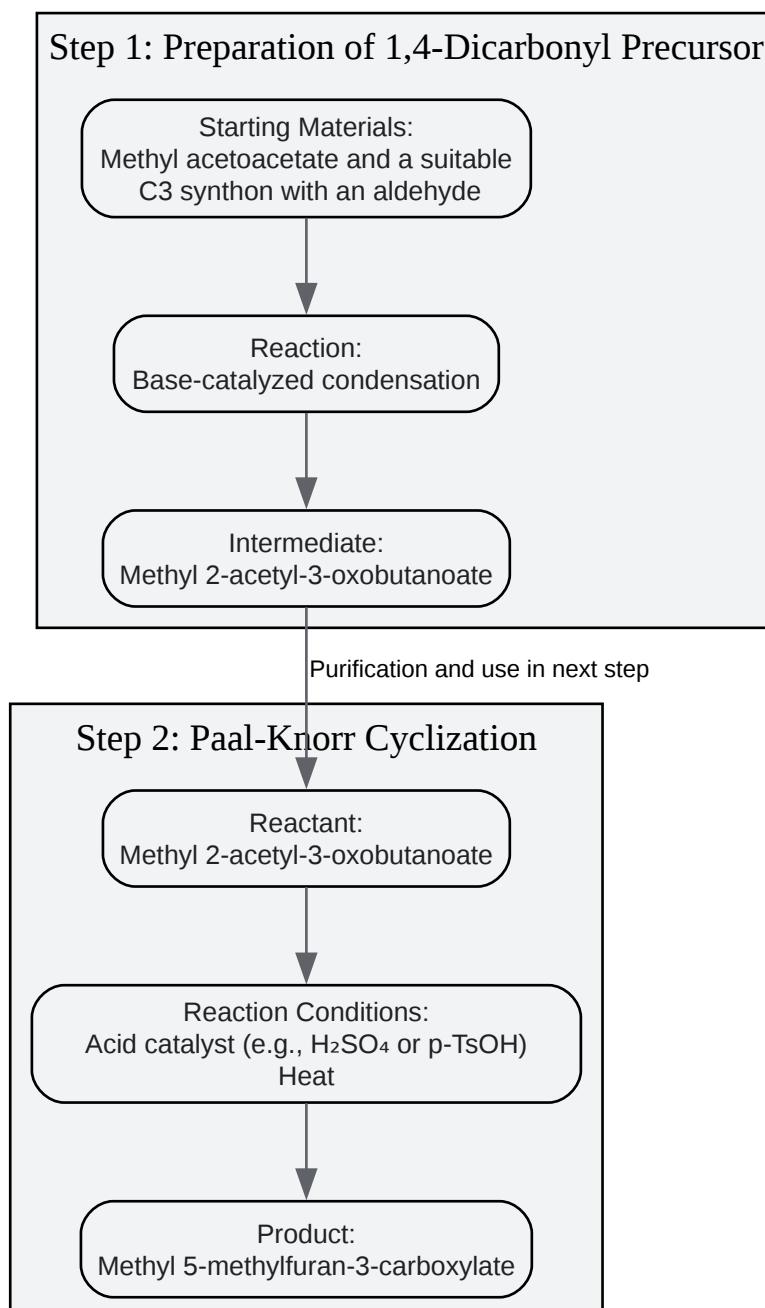
Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2950-3100	C-H stretch (aromatic and alkyl)
~1720-1730	C=O stretch (ester)
~1580, 1500	C=C stretch (furan ring)
~1250-1300	C-O stretch (ester)

Experimental Protocols: Proposed Synthesis

A plausible and efficient method for the synthesis of 3,5-disubstituted furans like **Methyl 5-methylfuran-3-carboxylate** is the Paal-Knorr furan synthesis. This established reaction involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2]

Proposed Synthetic Workflow: Paal-Knorr Synthesis



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Caption: Proposed Paal-Knorr synthesis workflow for **Methyl 5-methylfuran-3-carboxylate**.

Detailed Methodology

- Synthesis of the 1,4-Dicarbonyl Precursor: The key 1,4-dicarbonyl precursor, methyl 2-acetyl-3-oxobutanoate, can be synthesized through a base-catalyzed self-condensation of methyl acetoacetate.
- Acid-Catalyzed Cyclization: The purified 1,4-dicarbonyl compound is dissolved in an appropriate solvent (e.g., toluene) with a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).
- Workup and Purification: Upon completion, the reaction mixture is cooled, neutralized with a mild base (e.g., sodium bicarbonate solution), and the organic layer is separated. The crude product is then purified using column chromatography to yield the final product, **Methyl 5-methylfuran-3-carboxylate**.

Biological Significance and Drug Development Potential

While there is no direct research on the biological activities of **Methyl 5-methylfuran-3-carboxylate**, the broader class of furan derivatives has shown significant promise in medicinal chemistry.

Known Activities of Furan Derivatives

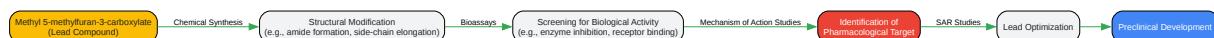
Furan-containing molecules have been reported to possess a wide array of pharmacological effects, including:

- Antibacterial and Antifungal Activity: The furan ring is a component of several antimicrobial agents.^[3]
- Anti-inflammatory Effects: Certain furan derivatives have demonstrated anti-inflammatory properties.^[3]

- Anticancer Properties: Some studies have shown that furan-based compounds can exhibit cytotoxicity against various cancer cell lines.[3][4]

Potential Signaling Pathway Involvement

The furan scaffold can act as a bioisostere for other aromatic rings, such as benzene, enabling it to interact with various biological targets. The specific substitution pattern of **Methyl 5-methylfuran-3-carboxylate** could influence its binding affinity and selectivity for different enzymes or receptors.



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Caption: A logical workflow for the development of furan-based therapeutic agents.

Conclusion

Methyl 5-methylfuran-3-carboxylate represents an under-explored area within the well-established field of furan chemistry. This technical guide provides a foundational set of predicted data and a plausible synthetic route to encourage further investigation. The potential for this molecule to serve as a scaffold in the development of new therapeutic agents is significant, given the diverse biological activities of related furan derivatives. Experimental validation of the data presented herein is a crucial next step for the scientific community.

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